2-fluoro-N-phenylbenzamide
Overview
Description
2-Fluoro-N-phenylbenzamide is an organic compound with the molecular formula C13H10FNO. It is a derivative of benzanilide, where a fluorine atom is substituted at the ortho position of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-phenylbenzamide typically involves the reaction of 2-fluorobenzoic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. The purification steps may involve large-scale crystallization or distillation techniques .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine atom. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The compound can be reduced using reagents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Oxidation Reactions: Oxidation can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF), room temperature.
Oxidation: Potassium permanganate in water, elevated temperature
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding amine derivatives.
Oxidation: Carboxylic acids or other oxidized products
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-fluoro-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
2-Fluoro-6-nitro-N-phenylbenzamide: Contains a nitro group, which significantly alters its chemical and biological properties.
4-Fluoro-N-phenylbenzamide: The fluorine atom is positioned at the para position, affecting its reactivity and applications.
3-Fluoro-N-phenylbenzamide: The fluorine atom is at the meta position, leading to different chemical behavior and uses .
Uniqueness: 2-Fluoro-N-phenylbenzamide is unique due to the ortho position of the fluorine atom, which influences its electronic properties and reactivity. This positioning can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various applications .
Properties
IUPAC Name |
2-fluoro-N-phenylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYRRNCQLJGEGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70938548 | |
Record name | 2-Fluoro-N-phenylbenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70938548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1747-80-4 | |
Record name | NSC51889 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51889 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Fluoro-N-phenylbenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70938548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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